An In-depth Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)phenylacetic Acid: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)phenylacetic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,6-dichloro-3-(trifluoromethyl)phenylacetic acid, a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Due to its specific substitution pattern, this molecule presents a unique electronic and steric profile that can be exploited in the design of novel bioactive compounds and functional materials. This document will delve into its predicted chemical properties, plausible synthetic routes, and potential biological activities, drawing upon established principles of organic chemistry and data from structurally related compounds.
Molecular Structure and Physicochemical Properties
2,6-Dichloro-3-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative. The presence of two chlorine atoms flanking the acetic acid moiety, combined with the strongly electron-withdrawing trifluoromethyl group on the aromatic ring, significantly influences its chemical behavior.
Table 1: Predicted Physicochemical Properties of 2,6-Dichloro-3-(trifluoromethyl)phenylacetic acid
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C9H5Cl2F3O2 | Based on molecular structure |
| Molecular Weight | 273.04 g/mol | Calculated from atomic weights |
| Appearance | White to off-white solid | By analogy to similar phenylacetic acid derivatives |
| Melting Point | Expected to be relatively high | Halogenated aromatic compounds often have elevated melting points |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols | The non-polar aromatic ring and halogen substituents reduce water solubility |
| pKa | Expected to be lower than phenylacetic acid | The electron-withdrawing chloro and trifluoromethyl groups increase the acidity of the carboxylic acid proton |
Proposed Synthetic Pathways
Synthesis from 2,6-Dichloro-3-(trifluoromethyl)aniline
A potential route starts from the commercially available 2,6-dichloro-3-(trifluoromethyl)aniline. This pathway involves a Sandmeyer-type reaction followed by functional group manipulations.
Caption: Proposed synthesis of 2,6-dichloro-3-(trifluoromethyl)phenylacetic acid from the corresponding aniline.
Experimental Protocol (Hypothetical):
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Diazotization and Cyanation: 2,6-dichloro-3-(trifluoromethyl)aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) to form the diazonium salt. Subsequent reaction with copper(I) cyanide would yield 2,6-dichloro-3-(trifluoromethyl)benzonitrile.
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Reduction and Bromination: The benzonitrile is reduced to the corresponding benzyl alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting alcohol is then converted to the benzyl bromide using a brominating agent such as phosphorus tribromide (PBr3).
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Cyanide Displacement: The benzyl bromide is reacted with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to form 2,6-dichloro-3-(trifluoromethyl)phenylacetonitrile.
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Hydrolysis: The final step involves the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under either acidic or basic conditions.
Synthesis via Suzuki Coupling
An alternative approach could involve a palladium-catalyzed Suzuki coupling reaction, a powerful tool for forming carbon-carbon bonds.[1] This would be particularly useful if a suitable boronic acid or ester is available.
Caption: Alternative synthetic route using a Suzuki coupling reaction.
Spectroscopic Characterization (Predicted)
The structural features of 2,6-dichloro-3-(trifluoromethyl)phenylacetic acid would give rise to a characteristic spectroscopic signature.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the methylene (-CH₂-) protons, likely in the range of 3.5-4.0 ppm. - A complex multiplet or two distinct signals for the aromatic protons. - A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |
| ¹³C NMR | - A signal for the carboxylic carbon around 170-180 ppm. - A signal for the methylene carbon around 40-50 ppm. - Multiple signals in the aromatic region (120-140 ppm), with the carbons attached to chlorine and the trifluoromethyl group showing characteristic shifts and couplings. The carbon of the CF₃ group will appear as a quartet. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid, around 1700-1750 cm⁻¹. - C-Cl stretches in the fingerprint region (below 800 cm⁻¹). - C-F stretches from the trifluoromethyl group, typically strong and in the 1100-1350 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). - Fragmentation may involve the loss of the carboxyl group, a chlorine atom, or the trifluoromethyl group. |
Potential Biological Activity and Applications
The biological activity of halogenated and trifluoromethyl-containing aromatic compounds is well-documented in medicinal chemistry. The introduction of these groups can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2]
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Antimicrobial Properties: Halogenated aromatic compounds have been shown to possess antibacterial and antifungal properties.[2] The specific substitution pattern of the title compound may confer activity against various microbial strains.
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Herbicidal and Agrochemical Applications: Many commercial herbicides are based on chlorinated phenoxyacetic acids.[5] The trifluoromethyl group is also a common feature in agrochemicals.[6]
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Intermediate in Organic Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties.[1]
Safety and Handling
Based on safety data for structurally similar compounds, 2,6-dichloro-3-(trifluoromethyl)phenylacetic acid should be handled with care in a well-ventilated laboratory environment.[2][7]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2,6-Dichloro-3-(trifluoromethyl)phenylacetic acid is a chemical entity with significant potential for further research and development. Its unique combination of functional groups suggests a range of possible applications, particularly in the fields of medicinal chemistry and agrochemicals. The synthetic pathways and predicted properties outlined in this guide provide a solid foundation for researchers and scientists to begin their exploration of this promising molecule.
References
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Human Metabolome Database. [Link]
- US Patent for Process for the synthesis of trifluorophenylacetic acids.
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Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. [Link]
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Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[2][7][8]-Triazoles. MDPI. [Link]
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(R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid | C10H8F3O3-. PubChem. [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. National Institutes of Health. [Link]
- US Patent for Process for preparation of o-(2,6-dichloroanilino)phenylacetic acid and novel intermediate for use in preparation of the same.
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(Illustrative structure, as a specific public domain image is unavailable)